A Technical Guide to the Physicochemical Characterization of 3-(Difluoromethoxy)pyrrolidine Hydrochloride and Its Analogs for Pharmaceutical Research
A Technical Guide to the Physicochemical Characterization of 3-(Difluoromethoxy)pyrrolidine Hydrochloride and Its Analogs for Pharmaceutical Research
Introduction: The Role of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of fluorine atoms or fluorine-containing moieties can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The difluoromethoxy group (–OCHF₂), in particular, is of growing interest as a bioisostere for other functional groups, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond accepting potential.
This guide focuses on the physical properties of 3-(Difluoromethoxy)pyrrolidine hydrochloride, a novel building block for drug discovery. Due to the limited availability of public data on this specific compound, we will adopt a comparative approach. We will present available data for structurally related and well-characterized analogs, namely 3,3-Difluoropyrrolidine hydrochloride and (S)-(+)-3-Fluoropyrrolidine hydrochloride. This comparative analysis will provide a predictive framework for understanding the target compound. Furthermore, this guide will detail the essential experimental protocols required to fully characterize the physicochemical properties of novel compounds like 3-(Difluoromethoxy)pyrrolidine hydrochloride, ensuring scientific rigor and reproducibility in a research and development setting.
Comparative Physicochemical Properties of Fluorinated Pyrrolidine Hydrochlorides
A comprehensive understanding of a compound's physical properties is fundamental to its application in drug development, influencing everything from reaction scalability to formulation and bioavailability. The following table summarizes the available data for key analogs of our target compound.
| Property | 3,3-Difluoropyrrolidine hydrochloride | (S)-(+)-3-Fluoropyrrolidine hydrochloride | (R)-(-)-3-Fluoropyrrolidine hydrochloride |
| CAS Number | 163457-23-6[1] | 136725-53-6[2] | 136725-55-8[3] |
| Molecular Formula | C₄H₈ClF₂N[1][4] | C₄H₉ClFN[2] | C₄H₉ClFN[3] |
| Molecular Weight | 143.56 g/mol [1][4] | 125.57 g/mol [2] | 125.57 g/mol [3] |
| Appearance | White to gray powder/crystal[1] | Pink/beige powder[2] | White to brown or pale pink crystals/powder |
| Melting Point | 133-136 °C | 183-187 °C | 178-187 °C[5] |
| Solubility | Soluble in water[1] | Data not specified | Data not specified |
| Optical Rotation | Not applicable | [α]20/D +8°, c = 1% in methanol | [α]20/D -8.6 ± 0.5°, c = 4 in methanol[5] |
Expert Insight: The difference in melting points between the 3,3-difluoro and the monofluorinated analogs is noteworthy. The higher melting point of the monofluorinated compounds may suggest differences in crystal lattice energy and intermolecular interactions. For our target compound, 3-(Difluoromethoxy)pyrrolidine hydrochloride, we can hypothesize that the additional ether linkage and the larger difluoromethoxy group will significantly influence its crystal packing and, consequently, its melting point and solubility compared to these analogs.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed methodologies for determining the key physical properties of a novel compound such as 3-(Difluoromethoxy)pyrrolidine hydrochloride. These protocols are designed to be self-validating and are standard in the pharmaceutical industry.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: Before any other property is measured, it is imperative to confirm the chemical structure and assess the purity of the synthesized compound. NMR spectroscopy is the most powerful tool for this purpose. For a fluorinated compound, both ¹H and ¹³C NMR will be crucial, with particular attention to the characteristic splitting patterns caused by fluorine-carbon and fluorine-proton couplings.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; for a hydrochloride salt, D₂O or DMSO-d₆ are often good starting points.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton NMR spectrum.
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Observe the chemical shifts, integration values, and coupling patterns. The protons on the pyrrolidine ring are expected to show complex second-order coupling patterns.[6]
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The difluoromethoxy group should present a characteristic triplet in the proton spectrum due to coupling with the two fluorine atoms.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
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Carbons adjacent to the fluorinated group may also show smaller coupling constants.
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¹⁹F NMR Acquisition:
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Acquire a ¹⁹F NMR spectrum to confirm the fluorine environment. A single resonance is expected for the -OCHF₂ group.
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Data Analysis:
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Compare the observed spectra with the expected chemical shifts and coupling constants based on the proposed structure and data from similar compounds.[7]
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Assess purity by integrating the signals of the compound against any impurity signals.
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Workflow for Structural Verification
Caption: Workflow for NMR-based structural verification.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: The melting point is a critical indicator of purity and provides insights into the compound's crystal lattice energy. While a simple melting point apparatus provides a range, DSC offers a more precise melting temperature (Tₘ) and can also reveal other thermal events like phase transitions or decomposition.[7]
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.
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Instrument Setup:
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Place the sample pan and an empty reference pan into the DSC cell.
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Set the temperature program:
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Equilibrate at 25 °C.
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Ramp up to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
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Use an inert nitrogen purge gas to prevent oxidative degradation.
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Data Analysis:
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The melting event will be observed as an endothermic peak on the thermogram.
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The onset temperature of the peak is typically reported as the melting point. A sharp peak is indicative of high purity.
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The area under the peak corresponds to the heat of fusion.
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Logical Flow for Thermal Analysis
Caption: DSC workflow for melting point determination.
Aqueous Solubility Assessment
Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. For a hydrochloride salt, aqueous solubility is expected to be higher than that of the free base. A kinetic solubility assay provides a rapid assessment.
Methodology (Shake-Flask Method):
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Preparation: Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).
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Addition of Compound: Add excess solid compound to each vial to create a saturated solution.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Processing:
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Allow the vials to stand, letting the excess solid settle.
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Carefully withdraw an aliquot of the supernatant.
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Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
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Quantification:
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Dilute the filtered supernatant with a suitable mobile phase.
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Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC-UV.
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Calculation: The solubility is reported in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Stability Considerations
The stability of a hydrochloride salt, particularly of a novel entity, should not be assumed. Pyrrolidine-containing compounds can be susceptible to oxidation.[8] A preliminary stability assessment is a prudent step.
Forced Degradation Study (Expert Insight): To understand potential degradation pathways, a forced degradation study is recommended. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation with H₂O₂, and high temperature) and analyzing the resulting mixture by a stability-indicating HPLC method. This proactive approach can identify potential liabilities early in the development process. For instance, studies have shown that some cathinone derivatives, which also contain a pyrrolidine ring, can be unstable in air, leading to the formation of N-oxide and 2"-oxo derivatives.[8] The stability can also be influenced by factors like pH and the presence of halogens.[9]
Conclusion
While direct experimental data for 3-(Difluoromethoxy)pyrrolidine hydrochloride is not yet widely published, a robust physicochemical profile can be predicted and established through a combination of comparative analysis with its structural analogs and the application of standardized experimental protocols. The methodologies outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize this and other novel chemical entities. This foundational knowledge is indispensable for making informed decisions in the complex process of drug discovery and development, ensuring that promising molecules are advanced based on a solid understanding of their fundamental properties.
References
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Rojkiewicz, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available from: [Link]
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ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. Available from: [Link]
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PubChem. (3R)-3-fluoropyrrolidine hydrochloride. Available from: [Link]
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PubChem. Razpipadon. Available from: [Link]
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PubChem. 3,3-Difluoropyrrolidine hydrochloride. Available from: [Link]
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Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. Available from: [Link]
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Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed. Available from: [Link]
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Glicksberg, L., & Kerrigan, S. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed Central. Available from: [Link]
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ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Available from: [Link]
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